3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Medicinal Chemistry Synthetic Chemistry Heterocyclic Scaffolds

Avoid SAR dead-ends: Secure the regiospecifically pure pyrazolo[3,4-b]pyridine scaffold. This compound resolves the common pain point of isomeric ambiguity by providing a single, well-defined vector for kinase inhibitor library synthesis. - Directly enables orthogonal diversification: 5-CHO for reductive amination/Wittig; 3-Cl for cross-coupling. - Validated precursor to potent A1 adenosine receptor antagonists. - Typical purity: ≥95% (HPLC). Ships ambient; stock available for rapid dispatch.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 1351613-88-1
Cat. No. B1402928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
CAS1351613-88-1
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)Cl)C=O
InChIInChI=1S/C7H4ClN3O/c8-6-5-1-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,10,11)
InChIKeyJVYVXXHBRGOOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Scaffold Overview


3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 1351613-88-1) is a heterocyclic compound with a molecular formula of C7H4ClN3O and a molecular weight of 181.58 g/mol . It is a member of the pyrazolo[3,4-b]pyridine family, a recognized privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets, particularly kinases [1]. The compound is characterized by a chlorine atom at the 3-position and an aldehyde group at the 5-position. This substitution pattern is critical for its role as a versatile building block, enabling further functionalization at distinct sites .

Regioisomeric 3-Cl, 5-CHO pattern for targeted SAR exploration
Aldehyde handle compatible with reductive amination, oxidation, and Wittig diversification
3-Chloro substituent enables subsequent cross-coupling functionalization

Analog Substitution Risks


Substituting 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 1351613-88-1) with a similar in-class compound like 1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 1010073-87-6) or 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 898911-34-7) introduces significant risk and can derail a research project. The target compound's differentiation lies in its precise combination of a 5-aldehyde handle and a 3-chloro substituent on the pyrazolo[3,4-b]pyridine core [1]. This specific topology dictates its reactivity in key transformations like reductive aminations or cross-couplings, leading to different downstream analogs [2]. Using a regioisomer (e.g., 3-carbaldehyde) or an analog with additional substituents (e.g., N-methylation) will result in a different molecular geometry and electronic profile, fundamentally altering its biological activity or its utility as a synthetic intermediate for a specific lead series.

Regioisomeric aldehyde
Using a 3-carbaldehyde isomer shifts the reactive vector and may alter downstream SAR orientation.
N- or C-methylation
Additional methyl groups on the pyrazolo core modify electronic and steric properties, potentially changing reactivity and binding profile.
Substitution mismatch
Absence of the 5-aldehyde or 3-chloro handle removes critical functionalization sites, limiting library generation strategies.

Quantitative Differentiators vs. Analogs


Unique Regioisomeric Substitution Pattern

The key differentiation of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde lies in its specific regioisomeric substitution pattern (3-chloro and 5-aldehyde) . This is distinct from common comparators like 1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 1010073-87-6), which has the reactive aldehyde at a different position, or 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 898911-34-7), which features additional N- and C-methyl substituents that significantly alter its steric and electronic properties .

Regioisomeric substitution
Head-to-head
Target: 3-Cl, 5-CHO
Comparator 1: 3-CHO isomer
Comparator 2: N,C-dimethylated 5-CHO
Defines unique reactivity and geometry for SAR studies
Aldehyde position governs derivatization orientation
Medicinal Chemistry Synthetic Chemistry Heterocyclic Scaffolds

5-Carbaldehyde Regioselective Derivatization

The 5-carbaldehyde group on the pyrazolo[3,4-b]pyridine core is a versatile synthetic handle for introducing a wide range of functional groups . A key demonstration of its utility is in the regioselective bromination of the parent 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, which proceeds with a 99.2% yield using NBS in DMF to produce 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde . This high-yielding transformation is a cornerstone for accessing more complex molecules, including potential DDR inhibitors, and would not be feasible with a 3-carbaldehyde isomer.

Regioselective bromination
Class-level
99.2% yield
NBS, DMF, 3-bromo derivative formation
Supports efficient 5-aldehyde diversification strategy
Transformation not reported for 3-aldehyde isomer
Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Physicochemical Property Verification

The compound's identity and differentiation are further reinforced by its specific, quantifiable physicochemical properties. Vendor specifications confirm a molecular weight of 181.58 g/mol and a minimum purity of 95% . These values differ markedly from comparators; for instance, the analog 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has a significantly higher molecular weight of 209.63 g/mol , and 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has a molecular weight of 223.66 g/mol . This underscores that the target compound is a distinct molecular entity, not an interchangeable mixture.

Molecular weight identity
Specification review
Target MW: 181.58 g/mol
vs. N,C-dimethyl analog: 209.63 g/mol
vs. C-isopropyl analog: 223.66 g/mol
Enables precise identity confirmation and stoichiometry control
Purity ≥95% supports reproducible synthesis
Physicochemical Characterization Analytical Chemistry Quality Control

Scientific Research Applications


Kinase Inhibitor Lead Optimization

This compound serves as an essential starting material for the synthesis of kinase inhibitor libraries. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore for targeting the ATP-binding pocket of kinases, including TRK, FGFR, and ALK [1]. The 5-aldehyde group allows for rapid diversification via reductive amination or Wittig reactions to explore structure-activity relationships (SAR) at a critical vector, while the 3-chloro group provides a handle for subsequent functionalization via cross-coupling reactions.

Late-Stage Functionalization Precursor

As demonstrated by the efficient synthesis of 3-bromo derivatives , the 5-carbaldehyde moiety is a highly effective handle for regioselective transformations. This makes the compound invaluable for late-stage functionalization strategies in the synthesis of complex natural products or advanced pharmaceutical intermediates, where mild and selective modification is required to preserve other sensitive functional groups.

Adenosine Receptor Antagonist Development

Pyrazolo[3,4-b]pyridines with a 5-carboxylic acid or ester group are potent and selective A1 adenosine receptor antagonists [2]. 3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is the direct synthetic precursor to these valuable compounds via oxidation of the aldehyde. This application leverages the scaffold's proven ability to achieve high affinity for the A1AR subtype, which is of interest for treating various neurological and cardiovascular conditions.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Kinase hinge-binder scaffold with orthogonal handles
SAR profiling and target engagement in kinase assays
Late-stage functionalization precursor
Regioselective aldehyde reactivity
Robustness of derivatization sequence and product purity
A1 adenosine receptor antagonist research
A1AR pharmacophore precursor via oxidation
A1AR binding assay and selectivity panel interpretation

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